molecular formula C11H11ClFN3O B2600283 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1707480-05-4

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2600283
CAS No.: 1707480-05-4
M. Wt: 255.68
InChI Key: WKZVOBXFTMGKMH-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a synthetic organic compound characterized by the presence of a triazole ring, a chlorinated and fluorinated phenyl group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Chlorinated and Fluorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-chloro-2-fluorophenyl group, which can be facilitated by using appropriate halogenated reagents.

    Formation of the Secondary Alcohol: The final step involves the reduction of a ketone intermediate to form the secondary alcohol group, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the triazole ring to a more saturated form.

    Substitution: The halogen atoms on the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehalogenated or saturated triazole derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-2,4,6-trifluorophenyl)propan-2-ol: Similar structure but with additional fluorine atoms on the phenyl ring.

    2-chloro-3-(2-chloro-4-fluorophenyl)-1-propene: Similar phenyl group but with a different functional group (propene instead of propanol).

Uniqueness

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is unique due to the combination of its triazole ring, chlorinated and fluorinated phenyl group, and secondary alcohol. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-chloro-2-fluorophenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O/c1-11(2,17)9-6-16(15-14-9)8-5-3-4-7(12)10(8)13/h3-6,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZVOBXFTMGKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=C(C(=CC=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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